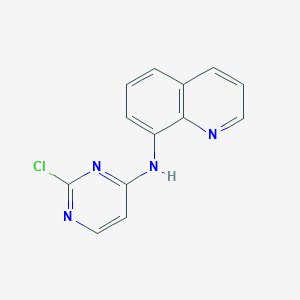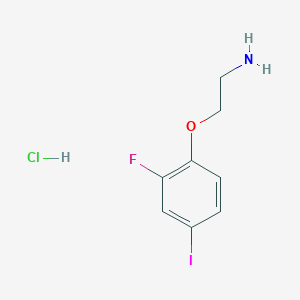![molecular formula C15H16N2O2 B13715513 Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate](/img/structure/B13715513.png)
Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate is an organic compound with the molecular formula C15H16N2O2. It is a derivative of propanoic acid and contains both amino and pyridyl functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate typically involves the reaction of 2-pyridinecarboxaldehyde with an appropriate amine and ester. One common method involves the condensation of 2-pyridinecarboxaldehyde with methyl 2-amino-3-phenylpropanoate under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridyl ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, piperidine derivatives, and various substituted amino compounds.
Applications De Recherche Scientifique
Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and pyridyl groups allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-Amino-3-[3-(trifluoromethyl)phenyl]propanoate
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Uniqueness
Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate is unique due to the presence of both amino and pyridyl groups, which confer specific chemical reactivity and biological activity. The pyridyl group, in particular, allows for interactions with a wide range of biological targets, making this compound valuable in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C15H16N2O2 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
methyl 2-amino-3-(3-pyridin-2-ylphenyl)propanoate |
InChI |
InChI=1S/C15H16N2O2/c1-19-15(18)13(16)10-11-5-4-6-12(9-11)14-7-2-3-8-17-14/h2-9,13H,10,16H2,1H3 |
Clé InChI |
FDUXUNKKPWKBES-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CC(=CC=C1)C2=CC=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13715439.png)











